2-Ethyl-3-propylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Quinazolinones are known for their roles as pharmacologically active agents, exhibiting properties such as anti-inflammatory, analgesic, and anticancer effects. The structure of 2-ethyl-3-propylquinazolin-4(3H)-one includes an ethyl group at the second position and a propyl group at the third position of the quinazolinone ring system.
This compound can be synthesized through various chemical reactions involving starting materials like 2-propylquinazolin-4(3H)-one. It is classified under heterocyclic compounds, specifically within the category of fused bicyclic systems due to its unique ring structure. The synthesis and characterization of quinazolinones have been extensively studied in organic chemistry, highlighting their importance in drug development and synthesis.
The synthesis of 2-ethyl-3-propylquinazolin-4(3H)-one can be achieved through multiple methods. One common approach involves the reaction of 2-propylquinazolin-4(3H)-one with ethylating agents in the presence of a base such as potassium carbonate.
The reaction conditions, such as temperature, time, and choice of solvent, are critical for optimizing yield and purity. Analytical techniques like thin-layer chromatography (TLC) are often employed to monitor reaction progress, while products can be purified through crystallization or column chromatography.
The molecular formula of 2-ethyl-3-propylquinazolin-4(3H)-one is CHNO. The compound features a quinazolinone core characterized by a fused benzene and pyrimidine ring structure with a carbonyl group at position four.
Key structural data includes:
2-Ethyl-3-propylquinazolin-4(3H)-one can undergo various chemical transformations:
These reactions often require specific conditions such as temperature control and the use of catalysts or bases to enhance reactivity and selectivity.
The mechanism of action for compounds like 2-ethyl-3-propylquinazolin-4(3H)-one often involves interaction with biological targets such as enzymes or receptors:
Pharmacological studies indicate that modifications on the quinazolinone scaffold can significantly affect potency and selectivity towards biological targets .
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are utilized for characterization .
The applications of 2-ethyl-3-propylquinazolin-4(3H)-one include:
The chemical compound 2-Ethyl-3-propylquinazolin-4(3H)-one represents a strategically engineered derivative within the quinazolinone class of heterocyclic compounds. Characterized by its bicyclic benzo[4,5]fused pyrimidin-4(3H)-one core, this molecule features alkyl substitutions at both the 2- and 3-positions – an ethyl group at C2 and a propyl chain at N3. These substitutions significantly modulate its physicochemical properties and biological interactions compared to the unsubstituted parent scaffold. As a member of the 3,4-dihydro-4-oxoquinazoline family, it occupies a critical space in medicinal chemistry research due to its balanced lipophilicity, synthetic accessibility, and demonstrated pharmacological potential across multiple therapeutic domains [2] [6]. The specific substitution pattern of ethyl at C2 and propyl at N3 creates a distinctive pharmacophore that has shown promise in diverse biological screening studies, warranting detailed examination of its structural features, synthetic pathways, and structure-activity relationship data.
Quinazolin-4(3H)-one derivatives constitute a structurally diverse class of nitrogen-containing heterocycles characterized by a fused bicyclic system consisting of a benzene ring conjugated with a pyrimidin-4-one ring. The core scaffold exhibits keto-enol tautomerism, predominantly existing in the 4-oxo form (4(3H)-quinazolinone) rather than the 4-hydroxy form due to thermodynamic stability considerations [2] [6]. The numbering system assigns position 1 to the nitrogen atom adjacent to the benzene ring, position 2 to the carbon between the two nitrogens, and position 4 to the carbonyl-bearing carbon. Systematic naming follows IUPAC conventions where the parent compound is quinazolin-4(3H)-one, with substituents designated by locants indicating their positions on the ring system.
Table 1: Structural Classification and Properties of Selected Quinazolin-4(3H)-one Derivatives
Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
2-Ethyl-3-propylquinazolin-4(3H)-one | 2-Ethyl, 3-propyl | C₁₃H₁₆N₂O | 216.28 | Alkyl groups at both C2 and N3 positions |
3-(2-(2-Phenylthiazol-4-yl)ethyl)-2-methylquinazolin-4(3H)-one (A1)* | 2-Methyl, 3-(thiazole-ethyl) | C₂₀H₁₇N₃OS | 347.44 | Thiazole-containing side chain at N3 |
Proquinazid (Fungicide) | 6-Iodo, 2-propoxy, 3-propyl | C₁₄H₁₇IN₂O₂ | 372.21 | Iodo-substituted aromatic ring, alkoxy group at C2 |
3-Amino-2-[2-(2,4-dimethoxyphenyl)propyl]quinazolin-4(3H)-one | 3-Amino, 2-(arylpropyl) | C₁₉H₂₁N₃O₃ | 339.39 | Amino group at N3, complex arylalkyl chain at C2 |
*From cytotoxic hybrid study [3]
The structural versatility of quinazolin-4(3H)-one arises from three primary modification sites: (1) The C2 position readily accommodates diverse substituents including alkyl, aryl, amino, thioether, or carbonyl-containing groups; (2) The N3 position can be alkylated or acylated; (3) The benzene ring (positions 5-8) can be functionalized with electron-donating or withdrawing groups to fine-tune electronic properties. In the specific case of 2-ethyl-3-propylquinazolin-4(3H)-one, the 2-ethyl group enhances electron density at the C2 position, while the N3-propyl chain increases lipophilicity and influences conformational flexibility. This substitution pattern creates a relatively non-polar molecule with calculated logP values typically >2.5, facilitating membrane permeability [1] [4]. The molecule maintains planarity across the fused ring system, but the N3-propyl group can adopt multiple conformations, potentially influencing receptor binding interactions in biological systems.
The quinazolinone scaffold has evolved significantly since its first synthesis in 1869 by Griess, who produced 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogens with anthranilic acid [6]. The early 20th century witnessed foundational synthetic developments, most notably the Niementowski synthesis (1903), where anthranilic acid derivatives were condensed with amides or amines under thermal conditions to yield 4(3H)-quinazolinones [2] [6]. This method remains relevant for synthesizing 2-substituted derivatives, including alkyl variants like the 2-ethyl compound. A significant advancement arrived with Grimmel, Guinther, and Morgan's method (1940s), which enabled the preparation of 2,3-disubstituted quinazolinones through the reaction of anthranilic acids with amines in the presence of phosphorus trichloride [6]. This approach directly facilitates the synthesis of compounds like 2-ethyl-3-propylquinazolin-4(3H)-one by incorporating both substituents in a single step.
Table 2: Evolution of Key Synthetic Methods for Quinazolin-4(3H)-one Derivatives
Synthetic Method | Year Developed | Key Reactants | Advantages | Relevance to 2,3-Disubstituted Derivatives |
---|---|---|---|---|
Niementowski Synthesis | 1903 | Anthranilic acid + Amides/Formamide | Direct access to 2-substituted derivatives | Limited for 3-alkylation; requires additional N-alkylation step |
Grimmel-Guinther-Morgan Method | 1946 | Anthranilic acid + Amines + PCl₃ | One-pot synthesis of 2,3-disubstituted derivatives | Direct synthesis of 2-alkyl-3-alkyl derivatives |
Benzoxazinone-Aniline Condensation | 1960s | 3,1-Benzoxazin-4-ones + Primary amines | High regioselectivity for 3-substitution | Enables 2-aryl-3-alkyl derivatives; requires preformed benzoxazinone |
Microwave-Assisted Synthesis | 2000s | Anthranilamide + Aldehydes | Reduced reaction time (minutes vs hours), improved yields | Applicable for 2-aryl-3-alkyl derivatives via Schiff base intermediate |
Contemporary synthetic approaches emphasize atom economy and green chemistry principles. Microwave irradiation techniques have dramatically reduced reaction times from hours to minutes while improving yields of quinazolinone derivatives. Additionally, catalyst systems like ytterbium triflate, scandium triflate, or ionic liquids have enabled efficient one-pot multicomponent syntheses under mild conditions [2]. For 2-ethyl-3-propylquinazolin-4(3H)-one specifically, optimized protocols often employ the condensation of N-propyl anthranilamide with butyraldehyde (or its equivalent) under oxidative conditions or through transition metal-catalyzed cyclizations. Recent advances include solvent-free conditions and nanoparticle-catalyzed reactions that enhance sustainability while maintaining high yields (>80%) for such dialkyl-substituted derivatives [2] [6].
The structural evolution of quinazolinone pharmacophores has progressed from simple natural product derivatives to sophisticated drug candidates. Early interest focused on natural alkaloids like febrifugine (isolated from Dichroa febrifuga), which exhibited potent antimalarial activity [2]. Synthetic efforts in the mid-20th century yielded clinically important drugs including the antihypertensive prazosin (1976) and doxazosin (1984), which feature quinazoline cores. The 1990s-2000s witnessed the development of tyrosine kinase inhibitors like gefitinib and lapatinib, revolutionizing cancer treatment paradigms [3] [7]. Throughout this evolution, 2,3-disubstituted derivatives have maintained prominence due to their synthetic accessibility and balanced pharmacokinetic properties.
2,3-Disubstituted quinazolin-4(3H)-ones represent a privileged scaffold in medicinal chemistry, exhibiting a remarkably diverse pharmacological profile. Their biological activities stem from the molecule's ability to engage in hydrogen bonding (via N1, C4=O, and substituents), π-π stacking interactions (through the planar aromatic system), and hydrophobic interactions (through alkyl/aryl substituents) with biological targets [3] [6]. The specific substitution pattern at C2 and N3 dramatically influences target selectivity and potency, with 2-ethyl-3-propylquinazolin-4(3H)-one occupying a strategic position in structure-activity relationship (SAR) studies due to its balanced lipophilicity and moderate steric bulk.
In oncology research, quinazolinone derivatives demonstrate impressive antiproliferative activities through multiple mechanisms. Hybrid molecules combining quinazolinone with thiazole rings (e.g., compound A3: 2-methyl-3-(2-(4-phenylthiazol-2-yl)ethylquinazolin-4(3H)-one) exhibited potent cytotoxicity against PC3 (prostate), MCF-7 (breast), and HT-29 (colon) cancer cell lines, with IC₅₀ values ranging from 10-12 μM [3]. While 2-ethyl-3-propylquinazolin-4(3H)-one itself hasn't been specifically tested in these assays, structurally analogous 2,3-dialkyl derivatives show moderate activity, suggesting the importance of the alkyl substituents in membrane penetration and intracellular target engagement. More recently, rationally designed quinazolinone-based dual PI3K/HDAC inhibitors have emerged as promising anticancer agents, leveraging the scaffold's ability to anchor pharmacophores targeting both kinases and epigenetic regulators simultaneously [7].
Table 3: Biological Activities of Representative 2,3-Disubstituted Quinazolin-4(3H)-ones
Biological Activity | Exemplar Compound | Key Structural Features | Potency/Target | Mechanistic Insights |
---|---|---|---|---|
Anticancer/Cytotoxic | Compound A3 [3] | 2-Methyl-3-(thiazole-ethyl) | IC₅₀ = 10-12 μM (multiple cell lines) | Mitochondrial disruption, caspase activation |
Fungicidal | Proquinazid [4] | 6-Iodo-2-propoxy-3-propyl | Control of powdery mildews | Inhibition of appressoria development, signal transduction |
Dopamine D3 Receptor Ligands | VK4-116/VK4-40 [5] | Complex arylpiperazine-caprolactam hybrids | Kᵢ = 0.756 nM (D3R), 327-fold selectivity over D2R | Bitopic binding, potential for addiction treatment |
Dual PI3Kδ/HDAC6 Inhibitors | Compound 48c [7] | Idelalisib-derived hydroxamic acid hybrid | IC₅₀ < 10 nM against PI3Kγ, δ, HDAC6 | Epigenetic and kinase pathway modulation |
In antimicrobial applications, quinazolinones demonstrate broad-spectrum activity. While 2-ethyl-3-propylquinazolin-4(3H)-one hasn't been explicitly tested in published antimicrobial screens, structurally similar compounds exhibit significant activity against Gram-positive bacteria and fungi. The fungicide proquinazid (6-iodo-2-propoxy-3-propylquinazolin-4(3H)-one) represents a commercially successful 2,3-disubstituted derivative that controls powdery mildew in cereals and grapes through inhibition of signal transduction pathways critical for fungal pathogenesis [4]. Its mechanism involves disruption of appressoria development, preventing host tissue invasion. SAR studies indicate that both the 2-alkoxy and 3-alkyl groups are essential for fungicidal activity, with propyl chains optimizing both potency and physicochemical properties for foliar penetration and rainfastness.
The central nervous system (CNS) represents another promising therapeutic area. Bitopic ligands incorporating quinazolinone derivatives have shown exceptional selectivity for dopamine D3 receptors (D3R) over D2 receptors (D2R). Compound VK4-116 (a quinazolinone-containing molecule) exhibited Kᵢ = 0.756 nM at D3R with 327-fold selectivity over D2R [5]. This high selectivity stems from strategic substitution patterns that exploit subtle differences in the secondary binding pocket of D3R versus D2R. Such compounds demonstrate potential for treating substance use disorders, including opioid addiction, without the motoric side effects associated with D2R antagonism. The 3-propyl substitution pattern in particular contributes to optimal receptor-ligand hydrophobic interactions in this chemotype.
Emerging research has explored multi-targeting strategies using the quinazolinone scaffold. By incorporating hydroxamic acid moieties at strategic positions, researchers have created dual inhibitors targeting both PI3Kδ (phosphoinositide 3-kinase delta) and HDAC6 (histone deacetylase 6) [7]. These hybrid molecules retain the 2-aryl and 3-alkyl substituents characteristic of potent PI3Kδ inhibitors while adding the zinc-binding group necessary for HDAC inhibition. Such compounds demonstrate synergistic effects in hematological malignancies by simultaneously inhibiting proliferative signaling and epigenetic dysregulation. This approach exemplifies how the versatile quinazolinone core serves as a platform for developing multifunctional pharmacological agents targeting complex disease pathways.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8